molecular formula C12H14ClNO4 B6630490 2-Chloro-5-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid

2-Chloro-5-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid

Cat. No. B6630490
M. Wt: 271.69 g/mol
InChI Key: UFKNZACSNVPUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid, also known as Naproxen, is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation. It is a derivative of propionic acid and belongs to the class of carboxylic acid derivatives. Naproxen is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules involved in inflammation and pain.

Mechanism of Action

2-Chloro-5-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-Chloro-5-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid reduces inflammation, relieves pain, and lowers fever.
Biochemical and Physiological Effects
2-Chloro-5-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. 2-Chloro-5-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid has also been shown to inhibit the migration of leukocytes to sites of inflammation, which is a key step in the inflammatory response. Additionally, 2-Chloro-5-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-Chloro-5-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has a well-established mechanism of action and has been extensively studied, making it a useful tool for investigating the role of COX enzymes in inflammation and pain. However, there are also limitations to the use of 2-Chloro-5-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid in lab experiments. It can have off-target effects, and its use may be confounded by the presence of other drugs or compounds that interact with COX enzymes.

Future Directions

There are several future directions for research on 2-Chloro-5-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid. One area of interest is the development of more selective COX inhibitors that target specific isoforms of the enzyme. This could lead to the development of drugs with fewer side effects and greater therapeutic efficacy. Another area of interest is the investigation of the role of COX enzymes in cancer and the potential use of COX inhibitors as anticancer agents. Finally, there is ongoing research into the mechanisms of action of 2-Chloro-5-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid and other NSAIDs, which may lead to the development of new drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-Chloro-5-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid involves the reaction between 2-chlorobenzoic acid and 2-methoxy-2-methylpropanoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with ammonia to form the final product, 2-Chloro-5-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid.

Scientific Research Applications

2-Chloro-5-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual cramps. In addition to its therapeutic applications, 2-Chloro-5-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid has also been used as a tool in scientific research to investigate the role of COX enzymes in inflammation and pain.

properties

IUPAC Name

2-chloro-5-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-12(2,18-3)11(17)14-7-4-5-9(13)8(6-7)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKNZACSNVPUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC(=C(C=C1)Cl)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.